molecular formula C24H25FN4O2 B2390065 1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 1029734-40-4

1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No. B2390065
M. Wt: 420.488
InChI Key: XBQSYCFBHVBIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research into fluoroquinolone-based compounds, similar to the one , has demonstrated their effectiveness in antimicrobial applications. For instance, Patel and Patel (2010) explored the synthesis of fluoroquinolone-based 4-thiazolidinones, revealing their antifungal and antibacterial activities. These compounds, synthesized from lead molecules related to fluoroquinolones, exhibited significant antimicrobial properties, suggesting that similar compounds could also have potential applications in developing new antimicrobial agents (Patel & Patel, 2010).

Crystal Structure and Analysis

The study of crystal structures and surface analysis of compounds can provide valuable insights into their potential applications in materials science and drug design. Naghiyev et al. (2020) reported on the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products, which can be relevant to understanding the structural characteristics of similar compounds, including "1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide" (Naghiyev et al., 2020).

In Silico Molecular Docking and Biological Evaluation

The synthesis and biological evaluation of compounds, supported by in silico molecular docking studies, can offer insights into their potential therapeutic applications. Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to synthesize polyhydroquinoline scaffolds, which were then evaluated for their antibacterial, antitubercular, and antimalarial activities. This study demonstrates the process of designing and evaluating compounds with potential therapeutic applications, which could be applicable to "1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide" (Sapariya et al., 2017).

properties

IUPAC Name

1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-15-13-23(28-22-8-7-20(14-21(15)22)26-16(2)30)29-11-9-17(10-12-29)24(31)27-19-5-3-18(25)4-6-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQSYCFBHVBIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.